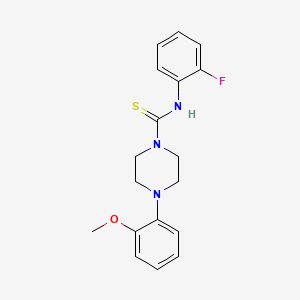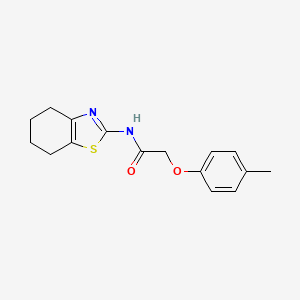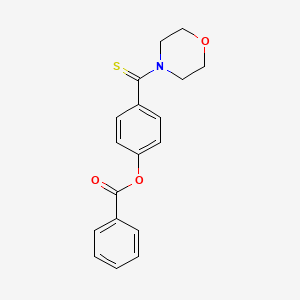![molecular formula C19H21ClN2O2 B5752684 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has shown promising results in the treatment of various autoimmune diseases and B-cell malignancies.
Mécanisme D'action
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. The inhibition of BTK by 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide prevents the activation of downstream signaling pathways and leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of B-cell receptor signaling and the proliferation of B-cells. In addition, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to induce apoptosis in B-cell malignancies, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain biological systems. In addition, it may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide. One potential direction is the development of combination therapies involving 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide and other inhibitors of B-cell receptor signaling. Another potential direction is the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of more potent and selective inhibitors of BTK may lead to the development of more effective therapies for autoimmune diseases and B-cell malignancies.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide involves a multi-step process starting from readily available starting materials. The first step involves the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base to form the corresponding piperidinylbenzyl alcohol. The next step involves the reaction of the piperidinylbenzyl alcohol with 4-chlorophenyl isocyanate to form the corresponding benzamide. The final step involves the purification of the product by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases and B-cell malignancies. It has been shown to inhibit B-cell receptor signaling and prevent the proliferation of B-cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also shown potential in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propriétés
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-10-18(11-9-17)24-14-15-4-6-16(7-5-15)19(23)21-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXUKVCHCGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)





![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)

